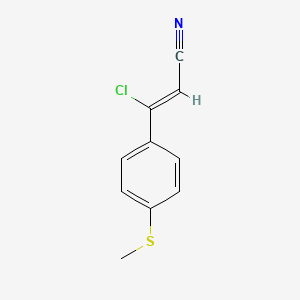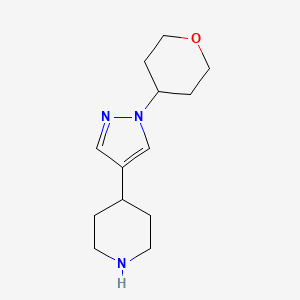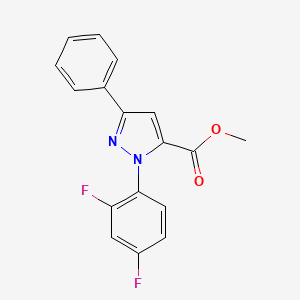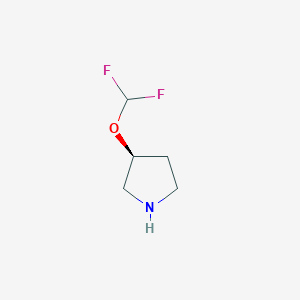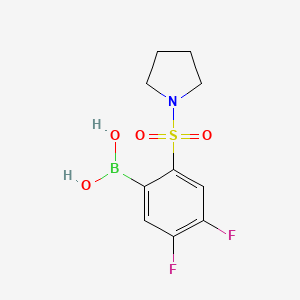
(4,5-Difluoro-2-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Overview
Description
Synthesis Analysis
The synthesis of boronic acid derivatives like DPB often involves Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of DPB consists of a boronic acid group attached to a phenyl ring, which is further substituted with two fluorine atoms and a pyrrolidin-1-ylsulfonyl group .Scientific Research Applications
Applications in Dye and Pigment Synthesis
The boron difluoride complex of 3-acetyl-5,7-di(pyrrolidin-1-yl)-4-hydroxycoumarin was synthesized and converted into polymethine dyes, demonstrating potential in the development of new dyes and pigments. These dyes exhibit altered spectral parameters and increased resistance to hydrolysis due to the electron-withdrawing ability of the difluoro-1,3,2-dioxaborine ring being significantly reduced by the pyrrolidino groups (Gerasov, Shandura, & Kovtun, 2008).
In Electrochemical Applications
In fluoride shuttle batteries (FSBs), boron-based compounds were investigated as electrolyte additives. The study analyzed the effects of acidity strength of borates on the electrochemical compatibility of BiF3, indicating potential uses of such boron-based compounds in enhancing the performance of FSBs (Kucuk & Abe, 2020).
In Polymer Science for Sensing Applications
A new family of main-chain organoborane polymeric Lewis acids was developed with boron groups embedded into a polythiophene backbone. These materials exhibit unique luminescent properties and are capable of sensing Lewis basic substrates, showcasing their potential in sensing technologies (Sundararaman, Victor, Varughese, & Jäkle, 2005).
In Organic Synthesis
2,4-Bis(trifluoromethyl)phenylboronic acid demonstrated efficacy as a catalyst for dehydrative amidation between carboxylic acids and amines, suggesting its role in facilitating organic synthesis processes (Wang, Lu, & Ishihara, 2018).
Mechanism of Action
Target of Action
The primary target of (4,5-Difluoro-2-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is used to form carbon-carbon bonds .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers an organic group to a metal, in this case, palladium . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key pathway affected by this compound . The reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
The compound’s boronic acid group is known to be relatively stable, readily prepared, and generally environmentally benign , which may suggest good bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .
Action Environment
The action of (4,5-Difluoro-2-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is influenced by the reaction conditions. The Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions , suggesting that the compound can perform effectively under a variety of environmental conditions.
properties
IUPAC Name |
(4,5-difluoro-2-pyrrolidin-1-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF2NO4S/c12-8-5-7(11(15)16)10(6-9(8)13)19(17,18)14-3-1-2-4-14/h5-6,15-16H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTATFGJGDLJQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1S(=O)(=O)N2CCCC2)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-Difluoro-2-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



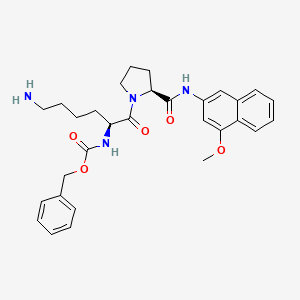

![tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1434659.png)
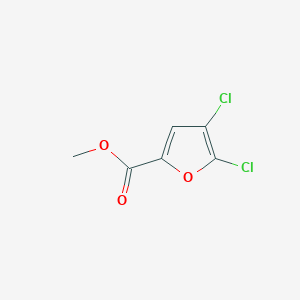


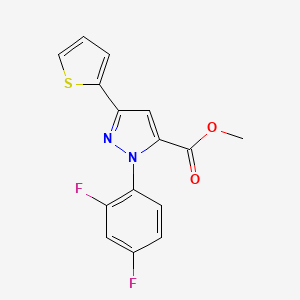
![[(Z)-1-[(S)-(2-Chlorophenyl)(methoxycarbonyl)methyl]-4beta-[2-(3-methoxyphenyl)-2-oxoethylthio]piperidine-3-ylidene]acetic acid](/img/structure/B1434668.png)
![Ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate](/img/structure/B1434671.png)

